molecular formula C17H22ClFN2O B2792320 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one CAS No. 2094321-65-8

4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one

Cat. No.: B2792320
CAS No.: 2094321-65-8
M. Wt: 324.82
InChI Key: RZPHCYZYYSXMID-UHFFFAOYSA-N
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Description

4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a fluorinated aromatic ring, and an azetidinone moiety

Properties

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O/c1-17(2)15(20-16(17)22)11-6-8-21(9-7-11)10-12-13(18)4-3-5-14(12)19/h3-5,11,15H,6-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPHCYZYYSXMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Formation of the Azetidinone Moiety: The azetidinone ring is formed through a cyclization reaction involving a suitable precursor, such as a β-lactam.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one
  • 4-{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one
  • 4-{1-[(2-Bromophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one

Uniqueness

4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

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